5-bromo-2-chloro-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide
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Overview
Description
5-bromo-2-chloro-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of bromine, chlorine, and a pyrimidinyl group attached to a benzamide core. Compounds like this are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide typically involves multiple steps:
Bromination and Chlorination: The starting material, a benzene derivative, undergoes bromination and chlorination to introduce the bromine and chlorine atoms.
Pyrimidine Ring Formation: The cyclopentyl group is introduced through a cyclization reaction to form the pyrimidine ring.
Amide Formation: The final step involves the formation of the amide bond by reacting the intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group or the pyrimidine ring.
Reduction: Reduction reactions may target the carbonyl group in the pyrimidine ring.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzamides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, 5-bromo-2-chloro-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide may be studied for its potential pharmacological properties. Compounds with similar structures have been investigated for their activity as enzyme inhibitors, receptor modulators, or antimicrobial agents.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide would depend on its specific biological target. Generally, such compounds may interact with proteins or enzymes, altering their function. The molecular targets could include kinases, receptors, or other enzymes involved in critical biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-chloro-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide
- 5-bromo-2-chloro-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide
Uniqueness
The uniqueness of 5-bromo-2-chloro-N-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide lies in the presence of the cyclopentyl group, which may confer distinct biological properties compared to its analogs with different substituents.
Properties
IUPAC Name |
5-bromo-2-chloro-N-[2-(4-cyclopentyl-6-oxopyrimidin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrClN3O2/c19-13-5-6-15(20)14(9-13)18(25)21-7-8-23-11-22-16(10-17(23)24)12-3-1-2-4-12/h5-6,9-12H,1-4,7-8H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXERXJKKEUJIET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=O)N(C=N2)CCNC(=O)C3=C(C=CC(=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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